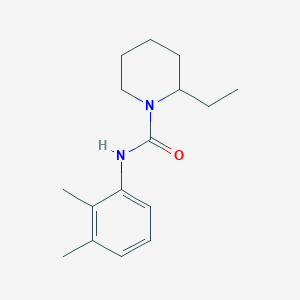![molecular formula C14H19ClN2O5S B5412333 4-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]piperazine-2-carboxylic acid](/img/structure/B5412333.png)
4-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]piperazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]piperazine-2-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.
Applications De Recherche Scientifique
The potential therapeutic applications of 4-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]piperazine-2-carboxylic acid have been extensively studied in scientific research. This compound has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, phosphodiesterase, and lipoxygenase. It has also been studied for its anti-inflammatory, analgesic, and anticonvulsant properties.
Mécanisme D'action
The mechanism of action of 4-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]piperazine-2-carboxylic acid is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of various enzymes. For example, its inhibitory activity against carbonic anhydrase is believed to be responsible for its diuretic and antiglaucoma effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to reduce inflammation, alleviate pain, and reduce seizures in animal models. It has also been shown to have a diuretic effect and to lower intraocular pressure in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]piperazine-2-carboxylic acid in lab experiments include its potent inhibitory activity against various enzymes, its anti-inflammatory and analgesic properties, and its ability to lower intraocular pressure. However, its limitations include its low solubility in water, which can make it difficult to prepare solutions for experiments.
Orientations Futures
There are several future directions for the study of 4-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]piperazine-2-carboxylic acid. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as glaucoma, epilepsy, and inflammation. Another direction is to study its mechanism of action in greater detail to better understand how it exerts its pharmacological effects. Additionally, further research is needed to optimize the synthesis of this compound and to develop more efficient methods for preparing solutions for experimental use.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research. Its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to optimize its use in experimental studies.
Méthodes De Synthèse
The synthesis of 4-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]piperazine-2-carboxylic acid involves the reaction of 5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride with piperazine-2-carboxylic acid in the presence of a base. The reaction yields the desired compound as a white solid, which can be further purified by recrystallization. The purity of the compound can be determined by various analytical techniques such as HPLC, NMR, and mass spectrometry.
Propriétés
IUPAC Name |
4-(5-chloro-2-ethoxy-4-methylphenyl)sulfonylpiperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O5S/c1-3-22-12-6-9(2)10(15)7-13(12)23(20,21)17-5-4-16-11(8-17)14(18)19/h6-7,11,16H,3-5,8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLNVSQJYMRSQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCNC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1H-benzimidazol-2-yl)-2-(4-nitrophenyl)vinyl]-2-furamide](/img/structure/B5412253.png)

![(3aR*,7aS*)-2-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5412267.png)

![5-{4-[2-(2-allylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5412275.png)
![(3S*,4R*)-3-methoxy-1-[(4,6,7-trimethyl-1-benzofuran-3-yl)acetyl]piperidin-4-amine](/img/structure/B5412291.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5412306.png)
![N~1~-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-N~2~-methylglycinamide](/img/structure/B5412314.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(3-hydroxy-3-methylbutyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5412322.png)

![1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5412332.png)
![{1-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclobutyl}amine hydrochloride](/img/structure/B5412334.png)

